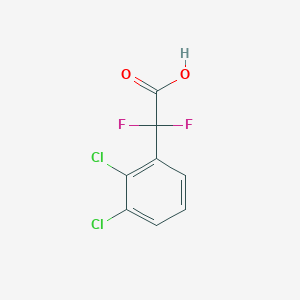

2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROJLPLOIFNGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248094-19-0 | |

| Record name | 2-(2,3-dichlorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid typically involves the reaction of 2,3-dichlorophenylacetic acid with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less oxidized species, such as alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

Organic Synthesis

2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. Notably, it can be used to synthesize:

- Fluorinated compounds : The presence of fluorine atoms enhances the biological activity and stability of the resultant compounds.

- Pharmaceutical intermediates : It is utilized in the synthesis of drugs that require specific functional groups for enhanced efficacy and reduced toxicity.

Table 1: Organic Synthesis Applications

| Application Type | Example Compounds | Relevance |

|---|---|---|

| Fluorinated Compounds | Difluoromethyl derivatives | Increased metabolic stability |

| Pharmaceutical Intermediates | Anticancer agents | Improved therapeutic profiles |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit:

- Antitumor activity : Studies have shown that certain derivatives can inhibit tumor growth in preclinical models.

- Anti-inflammatory properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Case Study: Antitumor Activity

A study conducted on various derivatives of this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to the compound's interaction with specific cellular pathways involved in cell cycle regulation.

Environmental Studies

The environmental impact of fluorinated compounds is a growing concern. Research on this compound has focused on:

- Degradation pathways : Understanding how this compound degrades in soil and water environments is crucial for assessing its ecological footprint.

- Contamination studies : Its presence in groundwater samples has been linked to historical chlorofluorocarbon (CFC) contamination.

Table 2: Environmental Impact Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Degradation Pathways | Identified degradation products | Risk assessment for aquatic life |

| Groundwater Contamination | Detected in contaminated sites | Need for remediation strategies |

Agricultural Applications

In agriculture, this compound is being researched for its potential use as:

- Herbicides : Its efficacy against specific weed species could provide a new avenue for crop protection.

- Growth regulators : Studies suggest it may influence plant growth patterns positively.

Case Study: Herbicidal Activity

Research evaluating the herbicidal properties of this compound showed promising results against several common agricultural weeds. Field trials indicated a significant reduction in weed biomass without adversely affecting crop yield.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in halogen substitution patterns and functional groups, impacting molecular weight, polarity, and reactivity. Below is a comparative analysis:

*Molecular weight inferred from structurally closest analog .

Key Observations:

- Fluorine substitution (e.g., 3,5-difluoro analog) reduces molecular weight and enhances electronegativity, improving solubility in polar solvents .

- Halogen Type :

Comparison of Yields :

Physicochemical and Spectroscopic Data

- NMR Profiles: For 2-(2-((2,6-Dichlorophenyl)amino)-5-fluorophenyl)-2,2-difluoroacetic acid (2c), $ ^1H $ NMR (DMSO-d6) shows aromatic proton signals at δ 6.24–7.48 ppm, confirming substituent positions .

- HRMS Validation : Analogs like 2c (HRMS m/z 347.9768) and 2a (m/z 329.9872) demonstrate precise mass confirmation, critical for quality control .

Biological Activity

2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFO

- Molecular Weight : 251.05 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines. The cytotoxicity is often assessed using assays such as MTT or XTT, which measure cell viability.

- Genotoxicity : There is evidence suggesting that this compound may have genotoxic effects. Studies involving chromosomal aberrations and DNA damage assays have been conducted to evaluate its potential mutagenic properties.

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in cells treated with this compound, contributing to oxidative stress and subsequent cellular damage.

Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Assays

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multidrug-resistant strains of bacteria. The results indicated a significant reduction in bacterial load when treated with the compound.- Methodology : Disk diffusion method was employed to determine the zone of inhibition.

- Results : The compound showed a zone of inhibition ranging from 10 mm to 30 mm depending on the bacterial strain.

-

Cytotoxicity in Cancer Research :

In vitro studies on various cancer cell lines revealed that the compound induces apoptosis through ROS-mediated pathways.- Methodology : Flow cytometry was used to analyze cell cycle progression and apoptosis.

- Results : A significant increase in apoptotic cells was observed at concentrations above the IC.

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-dichlorophenyl)-2,2-difluoroacetic acid, and how can purity be ensured during synthesis?

A common method involves halogenation and subsequent fluorination of phenylacetic acid derivatives. For example, N-acyl indole intermediates (e.g., 2-(2-acetamido-5-chlorophenyl)-2,2-difluoroacetic acid ) can be synthesized via hydrolysis in aqueous acetone, yielding high-purity products (>95%) through recrystallization . Characterization via ¹H/¹³C/¹⁹F NMR (e.g., δ = -102.4 ppm for CF₂ groups) and IR spectroscopy (e.g., 1759 cm⁻¹ for C=O stretching) is critical to confirm structural integrity . For dichlorophenyl derivatives, ethyl ester intermediates (e.g., 2-(2,3-dichlorophenyl)-2-oxoacetic acid ethyl ester ) are often employed to enhance solubility and facilitate purification .

Q. How can researchers verify the structural identity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., C₈H₅Cl₂F₂O₂: theoretical MW ~257.98 g/mol). Electron ionization (EI) fragmentation patterns for related compounds (e.g., 2-chloro-6-fluorophenylacetic acid ) show characteristic Cl/F loss peaks .

- Infrared (IR) Spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities in this compound derivatives during X-ray diffraction studies?

Use the SHELX suite (e.g., SHELXL for refinement) to handle high-resolution or twinned data. For example:

Q. How can researchers address conflicting metabolite identification data for this compound in pharmacokinetic studies?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterated internal standards (e.g., 3,4-difluorobenzoic-d₃ acid ) to distinguish parent compounds from hydroxylated or dehalogenated metabolites .

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental isotopic patterns (e.g., Cl₂F₂ vs. ClF₃) with theoretical simulations to resolve ambiguities .

- In Silico Metabolite Prediction : Tools like Meteor Nexus can prioritize likely metabolic pathways (e.g., CYP450-mediated oxidation) .

Q. What computational methods predict the environmental toxicity of this compound?

- Quantitative Structure-Activity Relationship (QSAR) : Use ECOSAR to estimate aquatic toxicity (e.g., LC₅₀ for fish) based on logP and electronegativity of Cl/F substituents .

- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to predict biodegradation rates .

- Hazard Coding : Assign environmental hazard codes (e.g., H410: "toxic to aquatic life with long-lasting effects") based on empirical data from structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.